(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
Description
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with an amino group, three methyl groups (at positions 4, 5, and 6), and a 4-chlorophenyl methanone moiety. This compound’s structural complexity, including electron-rich aromatic systems and polar substituents, suggests applications in drug discovery, particularly in targeting enzymes or receptors where lipophilic and electronic interactions are critical.
Properties
IUPAC Name |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSXVKUEGGJUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4,5,6-trimethylthiophene-2-carboxamide with 4-chlorobenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function and leading to the desired biological effect .
Comparison with Similar Compounds
Methyl Substitution Patterns
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (): Differs by lacking the 5-methyl group. This reduction in alkylation decreases molecular weight (estimated ~332.8 g/mol vs. ~346.8 g/mol for the trimethyl analog) and may reduce lipophilicity .
- (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone (): Shares the trimethylated thienopyridine core but replaces 4-chlorophenyl with 3,4-dimethoxyphenyl.
Core Modifications
- (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone (): Incorporates a saturated cyclooctane ring fused to the thienopyridine, increasing rigidity and molecular weight (370.90 g/mol). This structural change could impact solubility and metabolic stability .
Variations in the Aryl Methanone Group
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone (): Substitutes 4-chlorophenyl with 2,4-dichlorophenyl, increasing halogen content (Cl₂ vs. Cl). This enhances lipophilicity (LogP ↑) and may improve membrane permeability but risks higher toxicity .
- 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone (): Replaces chlorine with bromine and adds a 4-methoxyphenyl group on the thienopyridine. Bromine’s larger atomic radius and methoxy’s electron-donating effects could modulate receptor binding kinetics .
- (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-chlorophenyl)methanone (): Abandons the thienopyridine core for a pyridine ring with trifluoromethyl and chloro substituents.
Physicochemical Properties
Bioactivity Considerations
While explicit data for the target compound are unavailable, structurally related analogs have been screened for microbial activity (e.g., ). For example, trimethylated thienopyridines with dimethoxyphenyl groups () may exhibit enhanced interaction with hydrophobic enzyme pockets due to increased lipophilicity. Substituents like chlorine or bromine on the aryl group () are often associated with improved antibacterial or antifungal potency .
Biological Activity
The compound (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄ClN₃OS
- Molecular Weight : 265.77 g/mol
The compound features a thieno[2,3-b]pyridine core substituted with an amino group and a 4-chlorophenyl moiety. This structural complexity is believed to contribute to its diverse biological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study found that derivatives of thienopyridine can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest mechanisms .
Inhibition of Enzymatic Activity
The compound has shown potential in inhibiting specific enzymes linked to inflammatory processes. For instance, it has been reported to inhibit leukotriene B4 receptors in CHO cells, suggesting its role in anti-inflammatory responses. This inhibition was characterized by a decrease in calcium mobilization upon receptor activation .
Neuroprotective Effects
There is emerging evidence that thienopyridine derivatives may have neuroprotective effects. These compounds have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress-induced damage. The mechanisms involved include the regulation of adenosine receptors which play a crucial role in neuroprotection .
Case Studies
The biological activity of this compound is attributed to several mechanisms:
- Receptor Modulation : The compound interacts with various receptors including leukotriene receptors and adenosine receptors, influencing inflammatory and neuroprotective pathways.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative damage in neuronal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
